molecular formula C6H13NO2 B3148961 N-(Hydroxymethyl)-2,2-dimethylpropanamide CAS No. 66297-46-9

N-(Hydroxymethyl)-2,2-dimethylpropanamide

Cat. No.: B3148961
CAS No.: 66297-46-9
M. Wt: 131.17 g/mol
InChI Key: OQNMLDIYCUPXAW-UHFFFAOYSA-N
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Description

These compounds share a common pivalamide (2,2-dimethylpropanamide) core, modified with diverse substituents to achieve specific chemical, physical, and pharmacological properties. The hydroxymethyl variant likely exhibits characteristics influenced by its hydroxyl and methyl groups, such as enhanced solubility or reactivity, as seen in analogs like N-(2-hydroxyethyl)-2,2-dimethylpropanamide ().

Properties

IUPAC Name

N-(hydroxymethyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)5(9)7-4-8/h8H,4H2,1-3H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNMLDIYCUPXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)-2,2-dimethylpropanamide can be synthesized through the reaction of 2,2-dimethylpropanamide with formaldehyde under basic conditions. The reaction typically involves the following steps:

  • Dissolve 2,2-dimethylpropanamide in a suitable solvent such as methanol or ethanol.
  • Add formaldehyde solution to the reaction mixture.
  • Adjust the pH to basic conditions using a base such as sodium hydroxide.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of N-(carboxymethyl)-2,2-dimethylpropanamide.

    Reduction: The compound can be reduced to form N-(methyl)-2,2-dimethylpropanamide.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-(carboxymethyl)-2,2-dimethylpropanamide.

    Reduction: N-(methyl)-2,2-dimethylpropanamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(Hydroxymethyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It may also serve as a model compound for studying the behavior of hydroxymethylated amides in biological systems.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development and delivery systems.

Industry: In the industrial sector, the compound is used in the production of polymers, resins, and coatings. Its ability to undergo various chemical reactions makes it a versatile component in industrial processes.

Mechanism of Action

The mechanism of action of N-(Hydroxymethyl)-2,2-dimethylpropanamide involves its interaction with molecular targets through its hydroxymethyl group. This group can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and interactions with other molecules. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

Key Observations:
  • Synthesis Methods: Halogenation (e.g., iodination) of the pyridyl ring is achieved via low-temperature lithiation (). Antitumor derivatives are synthesized via Pd/C-catalyzed coupling and purified via column chromatography (). Hydroxyethyl derivatives (e.g., ) may serve as monomers for biodegradable polymers.
  • Yield and Purity :

    • Iodinated derivatives show moderate yields (~70%) and high purity (>95%).
    • Antitumor compounds achieve high yields (86–92%) and are validated via NMR and HRMS.

Pharmacological and Functional Comparisons

Antitumor Activity

Pyrrolo[2,3-d]pyrimidine derivatives () exhibit potent antitumor activity, likely due to their ability to interfere with nucleic acid synthesis or kinase signaling. For example, 20a and 20c (Table 1, ) show high yields (91–92%) and structural versatility with methoxy-substituted phenyl groups.

Neuroleptic and Dopaminergic Effects

SDZ 208-911 and SDZ 208-912 () demonstrate partial agonism at dopamine D-2 receptors, combining neuroleptic efficacy (e.g., inhibition of apomorphine-induced behaviors) with reduced cataleptogenic side effects compared to haloperidol.

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Iodine in 43 () enhances reactivity for cross-coupling reactions.
  • Hydrophilic Substituents : The hydroxyethyl group in improves solubility, critical for polymer synthesis.
  • Aromatic Moieties : Pyridyl and phenyl groups () contribute to binding affinity in pharmacological targets.

Biological Activity

N-(Hydroxymethyl)-2,2-dimethylpropanamide is a chemical compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is classified as an amide, characterized by the presence of a hydroxymethyl group attached to a 2,2-dimethylpropanamide backbone. Its molecular formula can be represented as C7H15NOC_7H_{15}NO, with a molecular weight of approximately 143.20 g/mol. The compound's structure allows it to interact with various biological targets, influencing physiological processes.

The biological activity of this compound primarily involves its interaction with proteins and enzymes, acting as a ligand that modulates their activity. Such interactions can lead to alterations in metabolic pathways, cellular signaling, and immune responses.

Key Mechanisms:

  • Enzyme Modulation : The compound has been shown to influence enzyme activity through binding interactions, potentially affecting metabolic processes.
  • Receptor Interaction : It may act as a ligand for specific receptors, impacting signal transduction pathways.

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological effects:

  • Antiproliferative Effects : Similar compounds have demonstrated the ability to inhibit cell proliferation by interfering with topoisomerase activity, which is crucial for DNA replication and repair .
  • Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may possess anti-inflammatory effects by modulating cytokine production and macrophage activation .
  • Neuroprotective Effects : There is emerging evidence that related compounds can exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below is a summary of notable findings:

StudyFindings
Lee et al. (2001)Reported strong protein kinase C (PK-C) binding affinity for structurally related compounds .
Braylin StudyDemonstrated concentration-dependent suppression of activated macrophages by similar amide compounds .
Hydroxymethylbenzopsoralen StudyShowed antiproliferative effects in mammalian cells through topoisomerase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Hydroxymethyl)-2,2-dimethylpropanamide
Reactant of Route 2
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